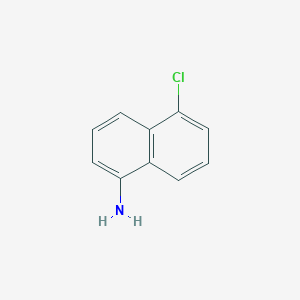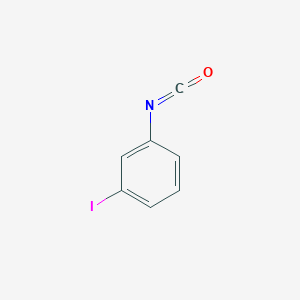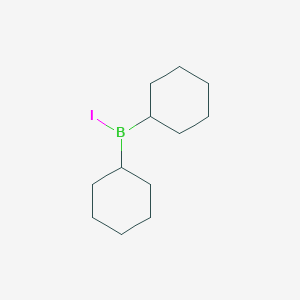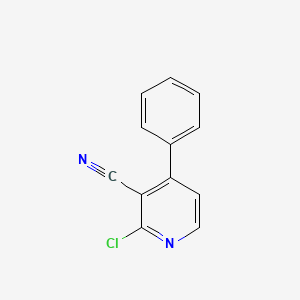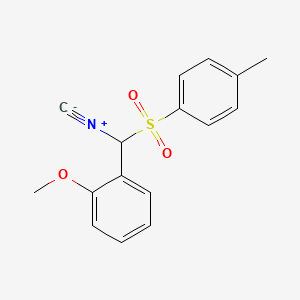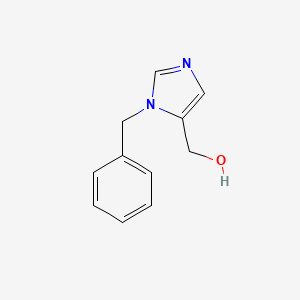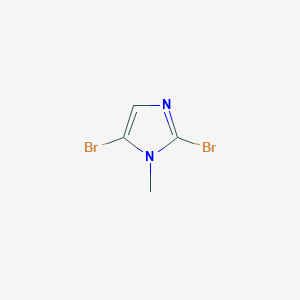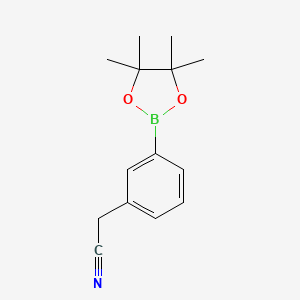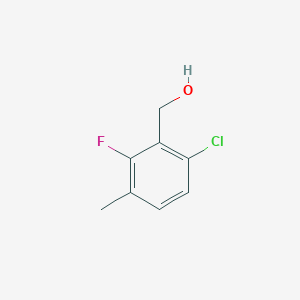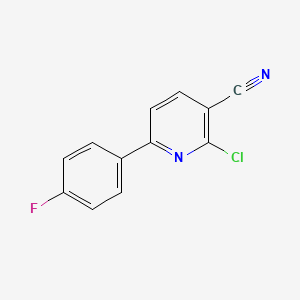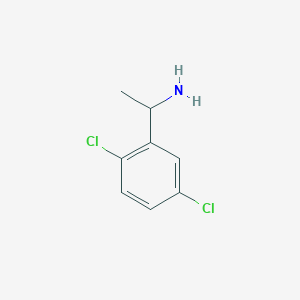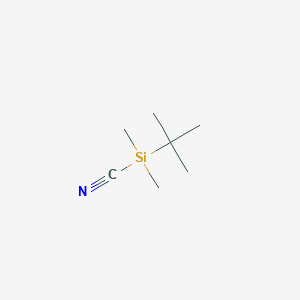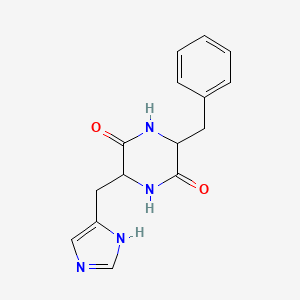
3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione
Overview
Description
3-Benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylamine with imidazole-5-carboxaldehyde, followed by cyclization with a suitable dione precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst selection, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophilic reagents like halogens, nucleophilic reagents like amines; reactions often require catalysts or specific pH conditions.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted benzyl or imidazole derivatives.
Scientific Research Applications
3-Benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The piperazine ring provides structural flexibility, allowing the compound to adopt various conformations and interact with diverse biological molecules.
Comparison with Similar Compounds
Plinabulin: A compound with a similar piperazine-2,5-dione core but different substituents, known for its anti-cancer properties.
Imidazole Derivatives: Compounds with an imidazole ring, widely studied for their biological activities.
Uniqueness: 3-Benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group and an imidazole moiety makes it a versatile scaffold for drug design and development.
Properties
IUPAC Name |
3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14-12(6-10-4-2-1-3-5-10)18-15(21)13(19-14)7-11-8-16-9-17-11/h1-5,8-9,12-13H,6-7H2,(H,16,17)(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXXMJDWTBXTOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394170 | |
| Record name | 3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56586-95-9 | |
| Record name | 3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key biological activities of cyclo(His-Phe)?
A1: Research indicates that cyclo(His-Phe) exhibits several intriguing biological activities, making it a promising lead compound for various applications:
- Anti-tumor activity: Studies show significant anti-tumor activity, particularly against cervical carcinoma cells. []
- Cardiovascular effects: Preliminary findings suggest it may block sodium and calcium ion channels while opening inward rectifying potassium ion channels in rat ventricular myocytes. It also appears to gradually reduce heart rate and coronary flow rate in isolated rat heart studies. []
- Antimicrobial activity: It demonstrates notable antibacterial activity and excellent antifungal activity. []
Q2: How does cyclo(His-Phe) interact with ion channels?
A2: While detailed mechanisms remain under investigation, preliminary patch-clamp studies suggest that cyclo(His-Phe) might interact with ion channels by blocking sodium and calcium channels while opening inward rectifying potassium channels in rat ventricular myocytes. Further research is needed to fully elucidate these interactions and their implications. []
Q3: What is the role of the histidine residue in cyclo(His-Phe)'s activity?
A3: The histidine residue appears crucial for cyclo(His-Phe)'s biological activity. Replacing proline with other amino acids in analogous cyclic dipeptides led to significant prolongation of pentobarbital-induced sleep in mice, suggesting a central nervous system effect potentially linked to histidine's presence. [] Additionally, studies on similar cyclodipeptide synthases suggest histidine recognition plays a significant role in their substrate selectivity. []
Q4: Can the structure of cyclo(His-Phe) be modified to enhance its activity?
A4: Yes, research suggests that structural modifications can significantly impact cyclo(His-Phe)'s activity. For example, methylation of the histidine residue did not improve its sleep-prolonging effects in mice. [] Conversely, introducing a double bond into the structure to form cyclo(ΔHis–ΔPhe) substantially increased its inhibitory activity against the first cleavage of sea urchin embryos. Furthermore, adding an isoprenyl group to the imidazole ring of cyclo(ΔHis–ΔPhe) resulted in a 2000-fold increase in activity, highlighting the impact of structural modifications on potency. []
Q5: How is cyclo(His-Phe) typically synthesized?
A6: A common method for synthesizing cyclo(His-Phe) involves a suspension-to-suspension conversion using thermolysin catalysis. This approach leverages the equilibrium shift towards peptide product formation when starting materials are largely undissolved and the product precipitates. This method has proven effective for producing high yields of cyclo(His-Phe) precursors, such as Z-His-Phe-NH2, with the potential for scale-up to molar quantities. []
Q6: What analytical techniques are employed to study cyclo(His-Phe)?
A6: Various analytical methods are used to characterize and study cyclo(His-Phe), including:
- Spectroscopic techniques: Infrared (IR) and Raman spectroscopy provide insights into the compound's structural features and vibrational modes. []
- Mass spectrometry: This technique, often coupled with collision-induced dissociation, helps determine the structure, fragmentation patterns, and stereochemical effects of protonated cyclo(His-Phe). []
Q7: Have there been any computational studies on cyclo(His-Phe)?
A8: Yes, computational chemistry plays a role in understanding cyclo(His-Phe). Ab initio studies, specifically Hartree-Fock and second-order Møller-Plesset calculations, have been employed to investigate the intermolecular interactions of formamide and hydroxyacetonitrile dimers, which are relevant to understanding cyclo(His-Phe)'s binding properties. [] These computational studies help predict binding energies, thermodynamic properties, and potential interactions with other molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


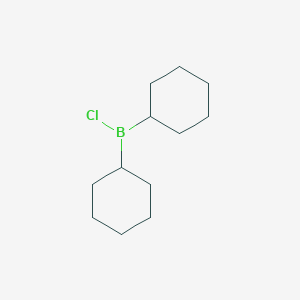
![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)
